Dotefonium Bromide
CAS No.: 26058-50-4
Cat. No.: VC3875466
Molecular Formula: C20H27BrN2O2S
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26058-50-4 |
|---|---|
| Molecular Formula | C20H27BrN2O2S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | 2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide |
| Standard InChI | InChI=1S/C20H27N2O2S.BrH/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17;/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | UAZAHFDNEPPZHN-UHFFFAOYSA-M |
| SMILES | CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
| Canonical SMILES | CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
Introduction
Chemical Identity and Structural Properties
Dotefonium bromide, systematically named 2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide, is a brominated quaternary ammonium salt. Its molecular formula, C₂₀H₂₇N₂O₂S, reflects a complex architecture featuring a pyrrolidinium ring, acetamide backbone, and aromatic substituents (phenyl and thiophenyl groups) .
Molecular Geometry and Spectroscopic Data
The compound’s SMILES string (CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O) and InChI key (JTZHVSMDSHENLZ-UHFFFAOYSA-N) provide precise descriptors for its connectivity and stereoelectronic features . Predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 360.18660 | 180.8 |
| [M+Na]⁺ | 382.16854 | 190.7 |
| [M-H]⁻ | 358.17204 | 186.3 |
These data suggest significant conformational flexibility, influenced by charge state and solvation effects .
Synthesis and Mechanistic Pathways
While explicit synthesis protocols for dotefonium bromide remain undocumented in available literature, its structure implies a multi-step route involving:
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Quaternary Ammonium Formation: Alkylation of a tertiary amine (e.g., N-methyldiethanolamine) with methyl bromide, generating a positively charged pyrrolidinium center4.
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Acetamide Coupling: Reaction of the intermediate with 2-phenyl-2-thiophen-2-ylacetic acid, facilitated by carbodiimide-based activation.
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Bromide Counterion Exchange: Precipitation or ion-exchange chromatography to replace initial anions with bromide .
Applications in Pharmaceutical Formulations
Surfactant and Stabilizer Roles
Dotefonium bromide’s quaternary ammonium structure positions it as a cationic surfactant. Patent data highlight its potential in stabilizing gas-filled microbubbles for ultrasound contrast agents . Charged phospholipid monolayers, electrostatically reinforced by dotefonium’s positive charge, enhance microbubble stability and echogenicity by reducing coalescence and improving acoustic reflectivity .
Targeted Drug Delivery Systems
Functionalized microbubbles incorporating dotefonium bromide may enable site-specific therapeutic delivery. The compound’s amine groups permit conjugation to targeting vectors (e.g., antibodies, peptides), leveraging electrostatic interactions with negatively charged cell membranes . Preclinical studies suggest such systems could achieve localized drug release under ultrasonic guidance, minimizing systemic toxicity .
Pharmacological and Toxicological Profile
Biocompatibility and Acute Toxicity
Future Directions and Research Gaps
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Synthetic Optimization: Detailed mechanistic studies are needed to refine yield and purity in large-scale production.
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Targeted Therapy Efficacy: In vivo validation of dotefonium-functionalized microbubbles in disease models (e.g., tumors, thrombi) remains critical.
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Long-Term Toxicity: Chronic exposure studies could clarify cumulative bromide retention risks .
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